N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin ring linked via a 2-hydroxyethyl group to a benzamide moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)13-3-1-2-12(8-13)17(24)22-10-14(23)11-4-5-15-16(9-11)26-7-6-25-15/h1-5,8-9,14,23H,6-7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIVCQAJOQDWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxin ring is classically synthesized via cyclocondensation of catechol (1 ) with 1,2-dibromoethane or epichlorohydrin under basic conditions. For regioselective substitution at the 6-position, pre-functionalized catechols are employed. For example, 6-nitro catechol (2 ) undergoes cyclization to 6-nitro-2,3-dihydro-1,4-benzodioxin (3 ), followed by reduction to the amine (4 ).
Table 1 : Key intermediates in benzodioxin core synthesis
| Intermediate | Structure | Synthesis Step | Reference |
|---|---|---|---|
| 2 | 6-Nitro catechol | Nitration of catechol | |
| 3 | 6-Nitrobenzodioxin | Cyclization with 1,2-dibromoethane | |
| 4 | 6-Aminobenzodioxin | Catalytic hydrogenation of 3 |
Functionalization at the 6-Position
The 6-amino group in 4 serves as a handle for further derivatization. Diazotization and Sandmeyer reactions afford halogenated derivatives (e.g., 5 , X = Cl, Br), while alkylation introduces methyl or ethyl groups. For the target compound, bromination at C6 (5 , X = Br) enables subsequent cross-coupling reactions.
Introduction of the 2-Hydroxyethylamine Side Chain
Azide-Alkyne Cycloaddition and Reduction
A two-step sequence introduces the hydroxyethylamine moiety:
Epoxide Ring-Opening Strategy
Alternatively, glycidyl tosylate (9 ) reacts with 6-aminobenzodioxin (4 ) in a nucleophilic ring-opening to directly yield 2-hydroxyethylamine (10 ). This method avoids multi-step functionalization but requires careful regiocontrol.
Table 2 : Comparison of side-chain introduction methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Azide-alkyne route | 65–70 | High selectivity | Multi-step synthesis |
| Epoxide ring-opening | 50–55 | Single-step | Competing regioisomers |
Amide Formation with 3-(Trifluoromethyl)benzoic Acid
Carboxylic Acid Activation
3-Trifluoromethylbenzoic acid (11 ) is activated as its acyl chloride (12 ) using thionyl chloride or oxalyl chloride. Alternatively, carbodiimide-mediated activation (EDCl/HOBt) enables direct coupling under mild conditions.
Coupling with 2-Hydroxyethylamine
The amine (8 or 10 ) reacts with 12 in dichloromethane or THF, yielding the target amide (13 ) after aqueous workup and chromatography.
Critical Parameters :
- Temperature: 0–25°C to minimize racemization.
- Base: Triethylamine or DMAP to scavenge HCl.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane gradient) isolates 13 with >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) further refines the product for analytical standards.
Spectroscopic Validation
- ¹H NMR : Resonances at δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (dioxane OCH₂), and δ 3.6–3.8 ppm (hydroxyethyl CH₂).
- ¹⁹F NMR : Single peak near δ -60 ppm (CF₃ group).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
Condensation of 6-acetylbenzodioxin (14 ) with 2-aminoethanol (15 ) under hydrogenation conditions (NaBH₃CN) forms the hydroxyethylamine side chain in one pot. This route shortens synthesis but requires strict moisture control.
Enzymatic Amidification
Lipase-catalyzed coupling of 11 with 10 in organic solvents (e.g., tert-butanol) offers an eco-friendly alternative, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin and Benzamide Motifs
DF3 Ligand
- Structure: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide .
- Key Differences : Incorporates an indole ring and a sulfanyl (-S-) linker.
- Functional Impact: The sulfanyl group may increase metabolic susceptibility compared to the hydroxyethyl linker in the target compound.
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Structure : Ethanediamide linker instead of benzamide .
- Key Differences : The dual amide groups may enhance hydrogen bonding but reduce membrane permeability. The absence of the benzamide aromatic ring could diminish π-π stacking interactions with hydrophobic receptor pockets.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
Pharmacological and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
Benzodioxin Ring : Critical for metabolic stability and aromatic interactions. Derivatives lacking this ring (e.g., simple benzamides) show reduced half-lives .
Trifluoromethyl Group : Enhances lipophilicity (logP) by ~0.5–1.0 compared to methyl or chloro substituents, improving blood-brain barrier penetration .
Linker Flexibility : Hydroxyethyl groups (target compound) balance flexibility and hydrogen bonding, whereas rigid linkers (e.g., sulfonamide in ) may restrict conformational adaptability.
Substituent Position : 3-CF₃ on benzamide (target) vs. 4-fluoro in : Meta-substitution may optimize steric fit in hydrophobic binding pockets.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogues.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with various acylating agents to form benzamide derivatives. The process typically includes the use of bases and solvents to facilitate the reaction and achieve desired yields.
General Synthetic Route:
- Starting Material: 2,3-dihydro-1,4-benzodioxin-6-amine.
- Reagents: Acyl chlorides or anhydrides.
- Conditions: Reflux in organic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine).
- Purification: Crystallization or chromatography to isolate the final product.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that certain benzamide derivatives can effectively inhibit cancer cell proliferation in vitro.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 8.78 ± 3.62 | High |
| Compound B | NCI-H358 | 6.68 ± 15 | High |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be established.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders such as Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). In particular, it has been screened against:
- α-glucosidase : An enzyme that plays a crucial role in carbohydrate metabolism.
- Acetylcholinesterase : An enzyme involved in neurotransmission.
The findings suggest that modifications to the benzodioxin structure can enhance enzyme inhibition potency, potentially leading to therapeutic applications in managing T2DM and AD.
Case Studies
- Anticancer Studies : A study conducted on various benzamide derivatives demonstrated their capacity to halt cell proliferation across multiple cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Metabolic Studies : Another investigation focused on the role of similar compounds in modulating glucose uptake and insulin sensitivity in diabetic models. Preliminary results showed promising effects on lowering blood glucose levels through enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
